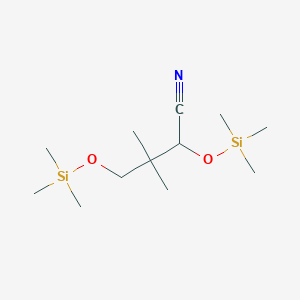
3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile is a chemical compound characterized by the presence of two trimethylsilyl groups attached to a butanenitrile backbone. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile typically involves the reaction of 3,3-dimethyl-2,4-dihydroxybutanenitrile with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the butanenitrile backbone.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile involves its reactivity with various chemical reagents. The trimethylsilyl groups provide steric protection and enhance the compound’s stability, allowing it to participate in selective reactions. The nitrile group can undergo nucleophilic addition, leading to the formation of various derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-2,4-dihydroxybutanenitrile
- Trimethylsilyl N-{3,3-dimethyl-2,4-bis[(trimethylsilyl)oxy]butanoyl}-β-alaninate
Uniqueness
3,3-Dimethyl-2,4-bis((trimethylsilyl)oxy)butanenitrile is unique due to its dual trimethylsilyl groups, which confer enhanced stability and reactivity compared to similar compounds. This makes it a valuable intermediate in various synthetic applications.
Propriétés
Numéro CAS |
62217-74-7 |
|---|---|
Formule moléculaire |
C12H27NO2Si2 |
Poids moléculaire |
273.52 g/mol |
Nom IUPAC |
3,3-dimethyl-2,4-bis(trimethylsilyloxy)butanenitrile |
InChI |
InChI=1S/C12H27NO2Si2/c1-12(2,10-14-16(3,4)5)11(9-13)15-17(6,7)8/h11H,10H2,1-8H3 |
Clé InChI |
KYMPITXYKZHDTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO[Si](C)(C)C)C(C#N)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















